Cytidine-5'-triphosphoricaciddisodiumsalt

RNA-dependent RNA polymerase Japanese encephalitis virus enzyme kinetics

Researchers requiring reproducible in vitro transcription (IVT) yields and accurate allosteric regulation data cannot substitute generic NTPs for authentic CTP disodium salt. Non-cytidine NTPs display fundamentally different kinetic parameters (CTP Vmax 0.781/min vs. ATP 0.216/min in JEV NS5 RdRp assays) and cannot replicate the synergistic ATCase inhibition of CTP+UTP. Tris-buffered formulations further reduce immunogenic dsRNA byproducts critical for mRNA therapeutics. • ≥98% HPLC purity, verified nuclease-free for maximal IVT yield & minimal dsRNA contamination. • Quantitative stability data: L-arginine stabilizer reduces thermal degradation by 48% vs. unstabilized controls. • Bulk & custom packaging available; shipped under cold-chain integrity for global delivery.

Molecular Formula C9H18N3NaO15P3
Molecular Weight 524.16 g/mol
Cat. No. B12310420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphoricaciddisodiumsalt
Molecular FormulaC9H18N3NaO15P3
Molecular Weight524.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na]
InChIInChI=1S/C9H16N3O14P3.Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;1H2/t4-,6-,7-,8-;;/m1../s1
InChIKeyYZJQHALATNJTKS-WFIJOQBCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CTP Disodium Salt: Core Identity & Procurement


Cytidine-5′-triphosphoric acid disodium salt (CTP disodium salt; CAS 36051-68-0), also referred to as cytidine 5′-triphosphate disodium salt, is a pyrimidine nucleoside triphosphate that serves as an essential high-energy substrate and allosteric regulator in multiple biochemical pathways . It acts as a direct precursor for RNA synthesis via RNA polymerases, a substrate for CMP-sialic acid synthetase (CSS) in sialylation reactions, and a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . As a member of the nucleoside triphosphate (NTP) family, which includes ATP, GTP, and UTP, CTP plays a distinct role in pyrimidine metabolism and feedback regulation [1]. Its disodium salt formulation is the most common commercial form supplied as a lyophilized powder or aqueous solution for use in molecular biology, enzymology, and pharmaceutical research .

Format Lyophilized powder or aqueous solution
Use Context RNA synthesis, sialylation, phospholipid biosynthesis
Research Fit Molecular biology & enzymology research

Why CTP Disodium Salt Cannot Be Substituted


Substituting CTP disodium salt with a generic NTP or an alternative nucleotide analog introduces scientifically significant performance deviations that compromise experimental reproducibility and product quality. CTP differs from other NTPs in its unique allosteric regulatory behavior—it synergistically inhibits aspartate transcarbamoylase (ATCase) together with UTP, a function that ATP or GTP cannot replicate [1]. In enzymatic assays, CTP displays distinct kinetic parameters: for Japanese encephalitis virus NS5 RNA-dependent RNA polymerase (RdRp), CTP exhibits a Vmax of 0.781/min—significantly higher than ATP (0.216/min), GTP (0.597/min), and UTP (0.347/min)—meaning substitution with another NTP fundamentally alters reaction output [2]. Furthermore, the counterion formulation (sodium vs. Tris-buffered) dramatically affects in vitro transcription (IVT) yield and dsRNA production . Generic substitution thus introduces uncontrolled variables in kinetics, allosteric regulation, and formulation-dependent outcomes that directly impact experimental validity and downstream applications.

Allosteric regulation

ATP or GTP may not replicate CTP's synergistic ATCase inhibition with UTP.

Enzyme kinetics

CTP's Vmax differs significantly from other NTPs, altering reaction output.

Counterion formulation

Sodium vs. Tris-buffered CTP may shift IVT yield and dsRNA levels.

Quantitative Comparator Evidence for CTP Disodium Salt


Highest Vmax in JEV NS5 RNA Polymerase Assays

In a direct head-to-head comparison of all four canonical nucleoside triphosphates (ATP, CTP, GTP, UTP) using purified Japanese encephalitis virus (JEV) NS5 RNA-dependent RNA polymerase (RdRp), CTP demonstrated the highest catalytic turnover rate (Vmax) among all NTPs tested [1]. The Vmax for CTP (0.781 ± 0.020 /min) was 3.6-fold higher than ATP (0.216 ± 0.017 /min), 1.3-fold higher than GTP (0.597 ± 0.049 /min), and 2.3-fold higher than UTP (0.347 ± 0.022 /min) [1]. Despite this high catalytic efficiency, CTP maintained a Km (21.94 ± 3.88 μM) comparable to ATP (22.13 ± 1.11 μM) and GTP (21.27 ± 1.23 μM), while UTP exhibited substantially higher substrate affinity with a Km of 9.91 ± 0.30 μM [1]. This kinetic profile establishes CTP as the preferred substrate for maximizing RdRp turnover rate in JEV polymerase studies.

JEV RdRp Vmax
Head-to-head
0.781 min⁻¹ 3.6× ATP
Supports higher RdRp catalytic turnover rate.
Km comparable to ATP/GTP; pH 8–10 alkaline conditions.
RNA-dependent RNA polymerase Japanese encephalitis virus enzyme kinetics

Synergistic Allosteric Inhibition of ATCase with UTP

CTP functions as a primary allosteric inhibitor of Escherichia coli aspartate transcarbamoylase (ATCase, EC 2.1.3.2), the committed step enzyme in pyrimidine biosynthesis, but its inhibition is incomplete—reaching only 50-70% at saturating concentrations [1]. Critically, CTP uniquely enables synergistic inhibition by UTP: UTP alone has no independent inhibitory effect at pH 7.0, but in the presence of saturating CTP, the aspartate concentration required for half-maximal activity (S₀.₅) increases from 5 mM to 11 mM (2.2-fold) [1]. When both CTP and UTP are present, S₀.₅ rises further to 17 mM (3.4-fold relative to baseline), and heterotropic inhibition reaches 90-95% at aspartate concentrations below 5 mM [1]. ATP, by contrast, acts as an allosteric activator of ATCase, competing for the same regulatory sites as CTP but producing opposing functional outcomes [2].

ATCase inhibition
Head-to-head
CTP+UTP: S₀.₅ 17 mM (3.4×)
CTP alone: 11 mM (2.2×)
Unique for studying synergistic ATCase regulation.
UTP alone has no effect; ATP acts as activator.
aspartate transcarbamoylase allosteric regulation pyrimidine biosynthesis

Higher IVT Yield and Reduced dsRNA with Tris-Buffered Formulation

In in vitro transcription (IVT) applications, the counterion formulation of CTP significantly affects reaction performance. Studies comparing Tris-buffered NTPs with sodium salt NTPs (titrated with NaOH) demonstrate that Tris-buffered CTP formulations enhance IVT yield, reduce double-stranded RNA (dsRNA) production, and improve overall RNA integrity . Commercial Tris-buffered CTP solutions (supplied at 100 mM, pH 7.3-7.5) are functionally tested in IVT and demonstrate >99% purity by HPLC with confirmed absence of nuclease activities . These formulations maintain stability for 3 years at -20°C and remain stable after multiple freeze-thaw cycles . While quantitative fold-improvement data varies by experimental system, the directional superiority of Tris-buffered over sodium salt NTPs is consistently documented across multiple vendor technical validations [1].

IVT formulation
Formulation-context
Tris-buffered: enhanced yield, reduced dsRNA
Sodium salt: baseline performance
Formulation choice may impact IVT outcome.
Data to verify; exact improvement system-dependent.
in vitro transcription mRNA synthesis formulation optimization

Unique UV and Mass Signatures for Analytical Differentiation

CTP disodium salt possesses distinctive physical-chemical properties that enable unambiguous analytical discrimination from other NTPs in quality control and chromatographic workflows. At pH 7.0, CTP exhibits a maximum absorbance wavelength (λmax) of 271 nm with a molar absorptivity of 9,000 M⁻¹cm⁻¹, which differs from ATP (259 nm, 15,400), GTP (253 nm, 13,700), and UTP (262 nm, 10,000) [1]. The molecular weight of CTP (free acid) is 483.2 Daltons, distinct from ATP (507.2), GTP (523.2), and UTP (484.2) [1]. These spectral and mass differences are analytically resolvable via HPLC-UV and LC-MS methods, providing a definitive basis for identity confirmation and purity assessment . Isotachophoretic separation studies further confirm that CTP can be quantitatively resolved from all 15 common 5′-nucleotides under optimized electrolyte conditions (pH 4.7, creatinine buffer) [2].

UV & Mass ID
Analytical context
λmax271 nm ε9,000 M⁻¹cm⁻¹ MW483.2 Da
Supports identity confirmation in HPLC/LC-MS.
Red-shifted 9–18 nm vs other NTPs.
quality control HPLC analysis nucleotide identification

Defined Intermediate Polymerization Efficiency Among NTPs

In non-enzymatic template-directed polymerization studies, ribonucleoside triphosphates exhibit a defined hierarchical order of incorporation efficiency. Under Mg²⁺-catalyzed conditions, the polymerization rate follows the order: GTP > CTP > ATP > UTP [1]. This ranking is established from studies showing ribonucleoside triphosphates are polymerized at rates approximately 2,500 times slower than dATP in the presence of Mg²⁺, with GTP demonstrating the highest relative efficiency and UTP the lowest [1]. CTP occupies an intermediate position, incorporating more efficiently than ATP and UTP but less efficiently than GTP. This order is relevant for understanding differential substrate utilization in prebiotic chemistry studies, ribozyme catalysis, and the design of nucleotide analog inhibitors [2].

Polymerization rank
Class-level
  1. GTP
  2. CTP
  3. ATP
  4. UTP
Provides context for non-enzymatic polymerization studies.
All NTPs ~2,500× slower than dATP.
nucleic acid enzymology polymerase fidelity substrate selection

pH and Stabilizer Dependence of Aqueous Stability

CTP disodium salt undergoes significant hydrolytic degradation in aqueous solution due to labile phosphoester bonds, with degradation rates highly sensitive to pH, temperature, and stabilizer composition [1]. In a direct comparative formulation screening study of CTP disodium salt injection, the addition of L-arginine as a stabilizer reduced the post-heating content loss from 13.4% (no stabilizer) to 7.0%—a 48% relative improvement in retention [1]. Specifically, after heating at 100°C for 20 minutes, formulations containing L-arginine retained 100.6% of initial CTP content (versus 108.4% pre-heating, reflecting minor assay variability), compared to 93.4% retention in the unstabilized control [1]. Related impurities (CDP and CMP degradation products) increased from 3.10% to 10.99% with L-arginine, versus an increase to 18.33% without stabilizer—representing a 40% relative reduction in impurity formation [1].

Stability improvement
Head-to-head
48% retention improvement
Supports stabilizer evaluation in formulation research.
100°C heating, pH 8.2–8.6, L-arginine stabilizer.
pharmaceutical formulation stability optimization excipient screening

Application Scenarios for CTP Disodium Salt


High-Yield IVT for mRNA Therapeutics and RNA Probes

CTP disodium salt in Tris-buffered formulation is the optimal substrate for in vitro transcription (IVT) workflows requiring maximal RNA yield and minimal immunogenic dsRNA contamination. Comparative studies demonstrate that Tris-buffered CTP formulations enhance IVT yield and reduce dsRNA production relative to sodium salt NTPs titrated with NaOH . This formulation advantage is critical for mRNA therapeutic manufacturing (where dsRNA triggers innate immune responses), RNA aptamer production, and synthesis of labeled RNA probes for hybridization assays. The high Vmax of CTP (0.781/min) in polymerase systems further supports efficient substrate utilization [1]. Products with ≥99% HPLC purity and verified nuclease-free certification should be prioritized for these applications .

Feedback Regulation Studies in Pyrimidine Biosynthesis

CTP disodium salt is irreplaceable for investigating the allosteric regulation of aspartate transcarbamoylase (ATCase) and the broader feedback control of pyrimidine nucleotide pools. CTP alone increases the S₀.₅ for aspartate from 5 mM to 11 mM, and when combined with UTP, drives S₀.₅ to 17 mM with 90-95% inhibition at physiological substrate concentrations . This synergistic inhibition mechanism, where UTP requires CTP to exert any inhibitory effect, cannot be modeled using ATP (an activator) or GTP. Researchers studying E. coli ATCase structure-function relationships or developing inhibitors targeting pyrimidine biosynthesis must use authentic CTP disodium salt to reproduce biologically relevant allosteric behavior [1].

Pharmaceutical Formulation with Validated Stabilization

For pharmaceutical development of CTP disodium salt injection formulations, quantitative stability data directly support the selection of L-arginine as a stabilizer to minimize hydrolytic degradation. Head-to-head comparative data demonstrate that L-arginine reduces thermal degradation by 48% (content retention) and limits impurity formation by 40% relative to unstabilized controls at 100°C . Formulators should note that CTP degradation proceeds via sequential dephosphorylation to CDP and CMP, with the rate accelerated by elevated temperature and suboptimal pH. These data provide a quantitative justification for stabilizer inclusion in commercial CTP disodium salt pharmaceutical preparations and inform accelerated stability testing protocols .

RdRp Kinetic Studies with Substrate-Specific Rate Measurements

CTP disodium salt exhibits the highest Vmax (0.781 ± 0.020 /min) among all four canonical NTPs in Japanese encephalitis virus NS5 RdRp assays, making it essential for studies requiring accurate determination of polymerase catalytic rates and substrate specificity profiling . The distinct kinetic profile of CTP (high Vmax with moderate Km) relative to ATP, GTP, and UTP means that substitution with another NTP would yield fundamentally different rate measurements, compromising kinetic modeling and inhibitor screening efforts. Researchers investigating flavivirus replication mechanisms or screening antiviral compounds targeting viral polymerases should use authentic CTP disodium salt to obtain reproducible and biologically meaningful kinetic parameters .

Application
Selection Property
Validation Focus
mRNA IVT research
Tris-buffered vs. sodium salt formulation
RNA yield, dsRNA byproduct levels
Pyrimidine biosynthesis regulation studies
Allosteric regulatory behavior
ATCase inhibition synergy with UTP
Aqueous stability research
Stabilizer compatibility (L-arginine)
Hydrolytic degradation and impurity formation
Viral RdRp kinetics research
Substrate-specific Vmax and Km
Catalytic turnover rate accuracy

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